2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone

Description

Structural Features and Classification within Organic Chemistry

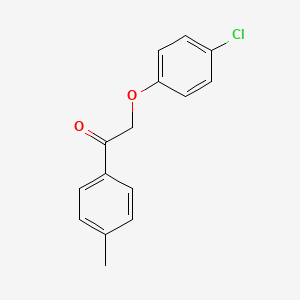

2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone is a multi-functional organic compound. Its structure is characterized by a central two-carbon ethanone (B97240) core. A 4-methylphenyl (p-tolyl) group is attached to the carbonyl carbon (C1), and a 4-chlorophenoxy group is linked via an ether bond to the alpha-carbon (C2).

From a classification perspective, this molecule belongs to several key classes in organic chemistry:

Aromatic Ketones : The presence of the carbonyl group (C=O) bonded to two aryl-containing groups places it in the category of aromatic ketones. unacademy.com Specifically, it is a derivative of acetophenone (B1666503).

Aryl Ethers : It contains an ether linkage (C-O-C) where one of the carbon atoms is part of an aromatic ring, making it a diaryl ether derivative. solubilityofthings.com

Organohalides : The chlorine atom attached to the phenoxy ring classifies it as a halogenated aromatic compound.

The combination of a ketone, an ether, and an organohalide functionality within a single molecular framework suggests a versatile chemical reactivity and a potential for diverse applications.

Physicochemical Properties of this compound

Interactive Table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water |

| Key Structural Features | Ethanone scaffold, p-tolyl group, 4-chlorophenoxy moiety, ether linkage |

Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature; the data presented is based on the analysis of its constituent parts and related structures.

Significance of the Ethanone Scaffold and Phenoxy Moieties in Advanced Organic Synthesis and Materials Science Research

The structural components of this compound, namely the ethanone scaffold and the phenoxy moiety, are of considerable importance in modern chemistry.

The aromatic ketone scaffold , particularly the ethanone or acetophenone unit, is a cornerstone in organic synthesis. These motifs are valuable intermediates in a wide range of chemical transformations. unacademy.com They serve as precursors for synthesizing more complex molecules, including many heterocyclic compounds that form the basis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net In materials science, aromatic ketones are integral to the structure of high-performance polymers, providing rigidity and thermal stability. researchgate.net Recent research has focused on expanding the utility of aromatic ketones in cross-coupling reactions, which are fundamental processes for creating carbon-carbon and carbon-heteroatom bonds. sciencedaily.com

The phenoxy moiety is also a privileged structure in both medicinal chemistry and materials science. nih.gov The ether linkage is generally stable, making it a reliable linker in drug design to connect different pharmacophores. The terminal phenoxy group itself can engage in crucial hydrophobic and π-π stacking interactions with biological targets. nih.gov In materials science, the phenoxy group is a key component of advanced polymers such as poly(ether ether ketone)s (PEEK), where it imparts desirable properties like high thermal stability and chemical resistance. researchgate.net The substitution pattern on the phenyl ring, such as the chloro group in this case, allows for fine-tuning of the electronic and physical properties of the molecule.

Historical Context of Related Aromatic Ketone and Ether Chemistry Research

The chemistry underlying the structure of this compound is built upon foundational discoveries in organic chemistry.

The synthesis of aromatic ketones was revolutionized in the late 19th century by the development of the Friedel-Crafts acylation. This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a primary method for preparing compounds like 1-(4-methylphenyl)ethanone (p-methylacetophenone). chemsynthesis.comchemeo.com The study of ketones has been central to understanding carbonyl chemistry, one of the most diverse areas of organic reactivity. unacademy.comresearchgate.net

The history of ether chemistry dates back to the 16th century, with diethyl ether being prepared as early as 1540. nih.gov However, a systematic understanding of their structure and synthesis came much later. A landmark development was the Williamson ether synthesis in 1850, which provided a general and reliable method for preparing both symmetrical and unsymmetrical ethers by reacting an alkoxide with a primary alkyl halide. solubilityofthings.combritannica.com This reaction established the structural basis of ethers as a functional group containing an oxygen atom connected to two organic groups and remains a fundamental transformation in organic synthesis. solubilityofthings.comyale.edu

Overview of Current Research Gaps and Motivations for Advanced Study of the Compound

While extensive research exists on the parent scaffolds, specific studies on this compound are not widely documented in peer-reviewed literature, highlighting a significant research gap. The motivation for its study, however, can be inferred from the known applications of closely related isomers and analogues.

A key driver for research into this class of compounds is their potential application in agrochemistry. For instance, an isomer, 2-chloro-1-(4-(4-chlorophenoxy)phenyl)ethanone, is a known intermediate in the synthesis of difenoconazole, a widely used triazole fungicide. google.com This fungicide is effective against a broad spectrum of plant pathogens. google.com Furthermore, studies on related 2-(4-chlorophenoxy)-1-(pyridyl)ethan-1-ols have demonstrated significant fungicidal activity. researchgate.net This strongly suggests that the 2-(4-chlorophenoxy)ethanone framework is a valuable pharmacophore for developing new agrochemicals.

Current research gaps include:

Optimized Synthesis: A lack of established, high-yield synthetic routes specifically for this compound.

Comprehensive Characterization: The absence of detailed spectroscopic and crystallographic data in the public domain.

Biological Screening: A thorough evaluation of its potential biological activities, including fungicidal, herbicidal, or insecticidal properties, has not been reported.

Materials Science Applications: The potential for this compound to serve as a monomer or precursor for functional polymers or other advanced materials remains unexplored.

The primary motivation for future studies is to bridge these gaps. Synthesizing and characterizing this compound would allow for a systematic investigation of its bioactivity, potentially leading to the discovery of new and effective agrochemicals. Its structure also makes it an interesting candidate for applications in materials science, warranting further investigation into its physical and chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)15(17)10-18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSYWSHMNXKMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355575 | |

| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-21-8 | |

| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenoxy 1 4 Methylphenyl Ethanone

Classical Approaches and Their Limitations

Classical methods for the synthesis of 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone typically involve well-established reactions that have been fundamental to organic chemistry for many years. These approaches, while effective, often come with inherent limitations such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and the generation of significant waste.

Nucleophilic Aromatic Substitution for Phenoxy Ether Formation

The formation of the phenoxy ether linkage in this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions. Two classical methods are particularly relevant: the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an alkyl halide. For the target molecule, this would entail the reaction of sodium 4-chlorophenoxide with 2-bromo-1-(4-methylphenyl)ethanone. This is a classic Sₙ2 reaction where the phenoxide acts as the nucleophile, displacing the bromide on the α-carbon of the ketone. Phase-transfer catalysis can be employed to improve the efficiency of this reaction by facilitating the transfer of the phenoxide nucleophile into the organic phase. semanticscholar.orgcrdeepjournal.org

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that use catalytic amounts of copper and ligands to facilitate the reaction under milder conditions. nih.gov For the synthesis of the target molecule, this could involve the coupling of 4-chlorophenol (B41353) with a suitable aryl halide precursor to the ketone.

Limitations of Classical Phenoxy Ether Formation:

Williamson Ether Synthesis:

Requires a good leaving group on the electrophile.

Can be subject to competing elimination reactions, especially with sterically hindered substrates.

Ullmann Condensation:

Traditional methods require high temperatures and stoichiometric copper, leading to high energy consumption and metal waste. wikipedia.org

Substrate scope can be limited, and electron-withdrawing groups on the aryl halide are often required for good reactivity. wikipedia.org

| Nucleophile | Electrophile | Catalyst/Base | Conditions | Product | Reference |

| Sodium 4-chlorophenoxide | 2-bromo-1-(4-methylphenyl)ethanone | Phase Transfer Catalyst | Biphasic system | This compound | semanticscholar.orgcrdeepjournal.org |

| 4-chlorophenol | Aryl Halide | Copper (stoichiometric) | High Temperature (>200°C) | Diaryl Ether | wikipedia.org |

Esterification and Condensation Reactions in Precursor Synthesis

An alternative classical approach involves the construction of the ethanone (B97240) backbone through condensation reactions, often starting from ester precursors. The crossed Claisen condensation is a pertinent example. chemistrysteps.com This reaction involves the condensation between two different esters, or an ester and a ketone, in the presence of a strong base to form a β-keto ester or a β-diketone. pearson.com

For the synthesis of this compound, one could envision a crossed Claisen condensation between an ester of 4-chlorophenoxyacetic acid (e.g., ethyl 4-chlorophenoxyacetate) and 4-methylacetophenone. The enolate of 4-methylacetophenone would act as the nucleophile, attacking the carbonyl of the ester. Subsequent hydrolysis and decarboxylation of the resulting β-diketone would yield the target molecule.

Limitations of Esterification and Condensation Reactions:

Crossed Claisen Condensation:

A significant challenge is the potential for self-condensation of both reactants if they both possess α-hydrogens, leading to a mixture of products. chemistrysteps.com To achieve a good yield of a single product, one of the reactants should ideally not have α-hydrogens. chemistrysteps.comyoutube.com

The reaction requires a stoichiometric amount of a strong base.

| Enolate Source | Electrophile | Base | Product | Reference |

| 4-methylacetophenone | Ethyl 4-chlorophenoxyacetate | Sodium ethoxide | β-diketone precursor | chemistrysteps.compearson.com |

| Ketone | Ester (no α-hydrogens) | Strong Base | β-diketone | libretexts.org |

Modern Catalytic and Green Chemistry Syntheses

Modern synthetic methodologies focus on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These approaches often utilize transition metal catalysts and adhere to the principles of green chemistry by employing less hazardous solvents and reagents.

Transition Metal-Catalyzed Coupling Reactions for C-O and C-C Bond Formation

Transition metal catalysis has revolutionized the formation of C-O and C-C bonds, offering milder and more versatile alternatives to classical methods.

C-O Bond Formation: The Buchwald-Hartwig amination protocol has been extended to the formation of aryl ethers. wikipedia.org This palladium-catalyzed reaction allows for the coupling of alcohols and phenols with aryl halides under relatively mild conditions, offering a significant improvement over the traditional Ullmann condensation. organic-chemistry.org This method could be applied to couple 4-chlorophenol with a suitable 1-(4-methylphenyl)ethanone precursor bearing a leaving group on the aromatic ring.

Modern Ullmann-type reactions also employ catalytic amounts of copper along with various ligands, which allows the reaction to proceed at lower temperatures and with a broader substrate scope. nih.govresearchgate.net

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate. mdpi.com This reaction could be used to construct the 1-(4-methylphenyl)ethanone moiety. For instance, 4-methylphenylboronic acid could be coupled with a suitable acyl chloride or other activated carbonyl species in the presence of a palladium catalyst. organic-chemistry.org

| Coupling Partners | Catalyst System | Reaction Type | Product Bond | Reference |

| Phenol, Aryl Halide | Pd catalyst, Ligand | Buchwald-Hartwig C-O Coupling | Aryl Ether | wikipedia.orgorganic-chemistry.org |

| Phenol, Aryl Halide | Cu catalyst, Ligand | Modern Ullmann Condensation | Aryl Ether | nih.govresearchgate.net |

| Arylboronic acid, Acyl Chloride | Pd catalyst | Suzuki-Miyaura Coupling | Aryl Ketone | mdpi.comorganic-chemistry.org |

Environmentally Benign Solvents and Reagents in Ethanone Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and catalytic reagents over stoichiometric ones.

Greener Friedel-Crafts Acylation: To circumvent the issues associated with traditional Lewis acids in Friedel-Crafts acylation, solid acid catalysts have been developed. These include zeolites and clays, which are often reusable and produce less waste. nih.gov For example, the acylation of toluene (B28343) with benzoic anhydride (B1165640) can be catalyzed by an insoluble heteropoly acid, providing a halogen-free route to phenyl tolyl ketone. scispace.com Another approach utilizes methanesulfonic anhydride to promote the acylation, which results in minimal waste without metallic or halogenated components. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption. sphinxsai.com Microwave-assisted organic synthesis can be applied to many of the reactions discussed, including nucleophilic aromatic substitutions and transition metal-catalyzed couplings, often leading to higher yields and cleaner reactions. nih.govresearchgate.net A study on the synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, a structurally related class of compounds, demonstrates the application of these synthetic strategies. researchgate.net

Phase-Transfer Catalysis in Williamson Ether Synthesis: As mentioned earlier, phase-transfer catalysis provides a greener alternative for the Williamson ether synthesis by allowing the reaction to proceed in a biphasic system, often with aqueous and organic layers, thereby reducing the need for anhydrous organic solvents. crdeepjournal.org

| Reaction | Green Modification | Advantage | Reference |

| Friedel-Crafts Acylation | Solid Acid Catalyst (e.g., Amberlyst-15) | Reusable, reduced waste | nih.gov |

| Friedel-Crafts Acylation | Methanesulfonic anhydride | Metal- and halogen-free | acs.org |

| Various Syntheses | Microwave Irradiation | Reduced reaction time, energy efficiency | sphinxsai.comnih.gov |

| Williamson Ether Synthesis | Phase-Transfer Catalysis | Use of aqueous/organic biphasic systems | crdeepjournal.org |

Photocatalytic and Electrocatalytic Approaches to Aryl Ketones

Recent advancements in synthetic chemistry have highlighted photocatalysis and electrocatalysis as powerful tools for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods offer green alternatives to traditional synthesis by utilizing light or electric current as the energy source.

Photocatalytic Synthesis: Visible-light photoredox catalysis enables the generation of radical intermediates that can participate in a wide range of chemical transformations. For the synthesis of aryl ketones, photocatalytic methods can be employed for the α-arylation of ketones or the coupling of carboxylic acids with various partners. researchgate.netrsc.orgresearchgate.net One approach involves the direct α-arylation of an enolizable ketone with an aryl halide. researchgate.netchemrxiv.org In a potential synthesis of the target compound, a photocatalyst could facilitate the coupling of 1-(4-methylphenyl)ethanone (or its enol equivalent) with a 4-chlorophenoxy radical source. Alternatively, strategies involving the deoxygenative coupling of aromatic carboxylic acids with alkenes, activated by photoredox catalysis, present a novel route to structurally diverse ketones. nih.gov This approach could conceptually involve coupling 4-methylbenzoic acid derivatives with a vinyl ether bearing a 4-chlorophenoxy group.

Key features of photocatalytic methods include their operational simplicity, wide functional group tolerance, and mild reaction conditions. researchgate.netchemrxiv.org The use of light as a traceless reagent minimizes waste, aligning with the principles of green chemistry.

Electrocatalytic Synthesis: Electrosynthesis provides another sustainable avenue for constructing aryl ketones by avoiding the use of stoichiometric chemical oxidants or reductants. Electrochemical methods have been successfully developed for the α-arylation of ketones. rsc.org For instance, reacting aryl diazonium salts with enol acetates via an electrochemical process can yield α-aryl ketones. rsc.org This strategy could be adapted by using an enol acetate derived from 1-(4-methylphenyl)ethanone and a diazonium salt generated from 4-chloroaniline to introduce the aryl group, followed by etherification. Another innovative electrocatalytic approach involves the nickel-catalyzed cross-coupling of arylcarboxylic esters with alkylpyridinium salts to furnish aryl alkyl ketones. acs.org A cascade reaction using CO2 as a carbon monoxide surrogate in the nickel-catalyzed carbonylation of benzyl chlorides also demonstrates the potential of electrochemistry to construct ketone functionalities from readily available materials. researchgate.net

These light- and electricity-driven methodologies represent the forefront of ketone synthesis, offering pathways that are often more efficient and environmentally benign than conventional methods.

| Methodology | Catalyst/System | Reactant Types | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|---|

| Photocatalytic α-Arylation | Acridinium Photocatalyst | Aryl Halides, Cyclic Ketones | Metal-free, mild conditions, scalable. researchgate.netchemrxiv.org | Coupling of a 4-methylphenyl ketone precursor with a 4-chlorophenoxy source. |

| Photoredox/Nickel Dual Catalysis | Ir or Ru photocatalyst + Ni catalyst | Keto Acids, Aryl Halides | Efficient for various keto acids, good yields. rsc.org | Decarboxylative coupling to form the ketone core. |

| Electrochemical α-Arylation | Graphite Electrode | Aryl Diazonium Salts, Enol Acetates | One-pot from anilines, scalable. rsc.org | Arylation of a 1-(4-methylphenyl)ethanone enol acetate. |

| Electrocatalytic Cross-Coupling | Nickel Catalyst, Zinc Anode | Arylcarboxylic Esters, Alkylpyridinium Salts | Operationally simple, robust. acs.org | Coupling of a 4-methylphenyl ester with a chlorophenoxy-containing partner. |

Multi-Component Reactions and One-Pot Syntheses

To enhance synthetic efficiency, reduce waste, and minimize purification steps, chemists are increasingly turning to multi-component reactions (MCRs) and one-pot tandem processes. These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel.

One of the most powerful one-pot methods for aryl ketone synthesis is the tandem reaction combining a transition-metal-catalyzed addition with a subsequent oxidation step. nih.gov For example, a platinacycle-catalyzed addition of an arylboronic acid to an aldehyde, followed by in-situ oxidation of the resulting secondary alcohol, yields the desired aryl ketone. nih.govscispace.com This approach could be envisioned for the synthesis of this compound by reacting 4-methylphenylboronic acid with 2-(4-chlorophenoxy)acetaldehyde, followed by oxidation. Microwave energy can significantly accelerate these tandem reactions, allowing for very low catalyst loadings. nih.govscispace.com

Palladium-catalyzed cross-coupling reactions are also amenable to one-pot procedures. The Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides or carboxylic anhydrides provides a direct and high-yielding route to aryl ketones. organic-chemistry.org Such a reaction could directly couple a 4-methylphenylboronic acid with a 2-(4-chlorophenoxy)acetyl chloride derivative. Similarly, carbonylative cross-coupling reactions, where carbon monoxide is inserted between an aryl halide and an organometallic reagent, offer a convergent approach. An efficient method involves the palladium-catalyzed carbonylative coupling of aryl iodides with unactivated alkyl bromides, using CO generated in-situ from formic acid. chemistryviews.org

These integrated synthetic strategies streamline the manufacturing process, making them highly attractive for producing chemical intermediates efficiently.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, many of its structural analogues, particularly those with substitution at the α-carbon, possess a stereocenter. The development of stereoselective methods to synthesize such chiral α-substituted ketones is crucial, as enantiomeric purity is often a prerequisite for biological activity in pharmaceuticals and agrochemicals.

Enantioselective synthesis of α-quaternary ketones can be achieved through catalytic methods using chiral ligands. For example, reactions utilizing a monodentate chiral phosphine can prepare ketones with an α-quaternary stereocenter from simple carboxylic acid or ester starting materials in high enantiomeric ratio. unc.edu Another powerful approach is the palladium-catalyzed asymmetric arylation of α-keto imines, which provides straightforward access to chiral α-amino ketones. nih.gov

For introducing an α-oxygen functional group stereoselectively, methods involving chiral hypervalent iodine(III) reagents have proven effective for the synthesis of α-tosyloxy ketones from enol esters with high levels of enantioselectivity. acs.org The resulting α-tosyloxy ketones are versatile intermediates that can be converted into other chiral α-functionalized ketones. These results highlight that the choice of substrate (ketone vs. enol ester) can be critical in achieving high stereoinduction. acs.org

These methodologies underscore the potential for creating chiral analogues of the target compound. By modifying the synthetic route to include a chiral catalyst or reagent, it is possible to control the stereochemistry at the α-position, opening avenues for the discovery of new bioactive molecules.

Scale-Up Methodologies and Industrial Synthesis Research for Chemical Intermediates

The transition of a synthetic route from laboratory-scale to industrial production requires methodologies that are not only high-yielding but also cost-effective, safe, and scalable. Research into the scale-up of aryl ketone synthesis focuses on robust catalytic systems, process simplification, and catalyst reusability. nih.gov

For related compounds like 2-chloro-4-(4-chlorophenoxy)-acetophenone, industrial synthesis methods have been patented. patsnap.comgoogle.com These often involve a two-step process starting from m-dichlorobenzene, which first undergoes an etherification reaction with a p-chlorophenol salt, followed by a Friedel-Crafts acylation reaction. google.com Such established industrial processes provide a template for the potential large-scale production of the target compound.

Modern catalytic methods are also being developed with scalability in mind. Photocatalytic reactions, for example, have been successfully performed on a multi-gram scale, demonstrating their potential for industrial applications. researchgate.netchemrxiv.org The use of heterogeneous catalysts or catalytic systems that can be easily recovered and reused is a key consideration for sustainable industrial synthesis. organic-chemistry.org For instance, a gram-scale synthesis of flavoring ketones has been reported using a heterogeneous, commercial solid acid catalyst in a one-pot alkylation-decarboxylation sequence. acs.org

The development of flow chemistry offers significant advantages for scale-up, providing better control over reaction parameters, enhancing safety, and allowing for continuous production. Flow conditions have been shown to prevent the decomposition of sensitive intermediates in some ketone syntheses. organic-chemistry.org

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Reaction Type | Novelty, high yield on small scale (mg to g). researchgate.net | Established, robust reactions (e.g., Friedel-Crafts), process simplification. patsnap.comgoogle.com |

| Catalyst | Complex, expensive, or homogeneous catalysts. | Inexpensive, heterogeneous, reusable catalysts. organic-chemistry.orgacs.org |

| Solvents/Reagents | Wide variety, often used in excess. | Cost-effective, recyclable solvents; minimizing stoichiometric reagents. patsnap.com |

| Process | Batch processing. | Batch or continuous flow processing for improved safety and control. organic-chemistry.org |

| Purification | Chromatography. | Crystallization, distillation to handle large volumes. google.comgoogle.com |

| Scale | Milligrams to a few grams. researchgate.net | Kilograms to tons. acs.org |

Sophisticated Spectroscopic and Structural Elucidation of 2 4 Chlorophenoxy 1 4 Methylphenyl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For a molecule with the complexity of 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone, advanced one-dimensional and two-dimensional NMR experiments are required for complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A combination of 2D-NMR experiments is essential for assigning the complex spin systems present in the two aromatic rings and the ethanone (B97240) bridge.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the ortho and meta protons on both the 4-methylphenyl and 4-chlorophenoxy rings, confirming their respective AA'BB' spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique allows for the unambiguous assignment of protonated carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the ipso-carbon of the chlorophenoxy ring. Correlations from the methyl protons (-CH₃) would confirm the assignment of the carbons in the 4-methylphenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for determining the preferred conformation of the molecule in solution. mdpi.com For example, NOESY could reveal spatial proximity between the methylene protons and the ortho protons of both aromatic rings, providing insights into the torsional angles around the C-O and C-C bonds.

The following tables represent the anticipated ¹H and ¹³C NMR chemical shifts and the key correlations expected from 2D-NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C=O | - | 195.0 |

| 2 | -CH₂- | 5.30 | 71.0 |

| 3 | Ar-C (p-tolyl) | - | 134.0 |

| 4, 4' | Ar-CH (p-tolyl) | 7.85 | 129.5 |

| 5, 5' | Ar-CH (p-tolyl) | 7.30 | 129.0 |

| 6 | Ar-C (p-tolyl) | - | 145.0 |

| 7 | -CH₃ | 2.40 | 21.5 |

| 8 | Ar-C (chlorophenoxy) | - | 156.0 |

| 9, 9' | Ar-CH (chlorophenoxy) | 6.90 | 116.0 |

| 10, 10' | Ar-CH (chlorophenoxy) | 7.25 | 129.8 |

Table 2: Expected Key 2D-NMR Correlations

| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) |

|---|---|---|

| COSY | H4, H4' | H5, H5' |

| H9, H9' | H10, H10' | |

| HSQC | H2 | C2 |

| H4, H4' | C4, C4' | |

| H5, H5' | C5, C5' | |

| H7 | C7 | |

| H9, H9' | C9, C9' | |

| H10, H10' | C10, C10' | |

| HMBC | H2 | C1, C8 |

| H4, H4' | C1, C3, C6 | |

| H7 | C5, C5', C6 | |

| H9, H9' | C8, C11 |

| NOESY | H2 | H4, H4', H9, H9' |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.combruker.com It can provide detailed information about molecular structure, conformation, and packing, which is particularly useful for identifying and quantifying different polymorphic forms. bruker.comnih.gov Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties.

Using techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS), ¹³C ssNMR spectra can be obtained. The chemical shifts in an ssNMR spectrum are highly sensitive to the local electronic environment. nih.gov Therefore, different crystal packing arrangements in polymorphs will result in variations in intermolecular interactions, leading to measurably different chemical shifts for the same carbon atom in each form. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Each distinct polymorph would produce a unique ¹³C ssNMR spectrum.

Quantify Mixtures: The relative amounts of different polymorphs in a mixed sample can be determined from the integrated intensities of their respective signals.

Analyze Formulations: The technique can distinguish the active pharmaceutical ingredient from excipients in a formulated product and confirm its solid form stability. bruker.com

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale. libretexts.org For flexible molecules like this compound, DNMR can be used to investigate the rotational dynamics around the single bonds, such as the Ar-CO bond and the O-CH₂ bond. unibas.it

At low temperatures, the rotation around these bonds may be slow enough to allow for the observation of distinct signals for chemically non-equivalent protons or carbons that are averaged at room temperature. As the temperature is increased, the rate of this conformational exchange increases. This leads to the broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at a higher temperature. unibas.it By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barriers, providing quantitative insight into the molecule's conformational flexibility. unibas.it

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₅H₁₃ClO₂), HRMS would be used to measure its molecular ion's mass with an accuracy typically in the parts-per-million (ppm) range. The experimentally determined mass would be compared to the calculated theoretical mass, providing unequivocal confirmation of the compound's elemental composition. nih.gov

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₅H₁₃³⁵ClO₂ | [M+H]⁺ | 261.0655 |

| C₁₅H₁₃³⁷ClO₂ | [M+H]⁺ | 263.0626 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com In a typical MS/MS experiment, the molecular ion ([M+H]⁺) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The most probable fragmentation pathways would involve the cleavage of the weakest bonds. Key fragmentations would include:

Formation of the p-methylbenzoyl cation: Cleavage of the C-C bond between the carbonyl group and the methylene bridge would lead to the formation of a stable acylium ion at m/z 119.

Formation of the chlorophenoxymethyl cation: Cleavage of the same C-C bond could also result in a fragment at m/z 141, with the charge retained on the other part of the molecule.

Loss of the chlorophenoxy radical: Cleavage of the ether C-O bond would result in the loss of a chlorophenoxy radical, producing a fragment ion.

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion m/z | Fragment Ion m/z | Proposed Structure / Loss |

|---|---|---|

| 261.07 | 119.05 | [CH₃-C₆H₄-CO]⁺ |

| 261.07 | 141.02 | [Cl-C₆H₄-O-CH₂]⁺ |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. chemrxiv.org In an IM-MS experiment, ions are driven through a gas-filled drift tube by a weak electric field. Larger, more extended ions experience more collisions with the drift gas and therefore travel more slowly than smaller, more compact ions of the same m/z. chemrxiv.org

This technique provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a value related to its three-dimensional shape. For this compound, IM-MS could provide valuable information on its gas-phase conformation. Different conformers, if stable in the gas phase, could potentially be separated by ion mobility, providing insights into the molecular flexibility and the preferred spatial arrangement of the aromatic rings relative to the ethanone core. This technique is particularly useful for distinguishing between isomers that are difficult to separate by mass spectrometry alone. nih.gov

Advanced Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes.

The vibrational spectrum of a molecule is a unique fingerprint, with each peak corresponding to a specific molecular motion. For complex molecules like this compound, the assignment of these vibrational modes is often accomplished through a combination of experimental spectroscopy and computational methods, such as Density Functional Theory (DFT). This approach, known as Scaled Quantum Mechanical Force Field (SQMFF) methodology, allows for a detailed understanding of the potential energy distribution (PED) for each normal mode. nih.gov

Key vibrational modes for related compounds have been identified through such analyses. For instance, in a study of 2(4-chlorophenoxy)-2-methyl propionic acid, the vibrational wavenumbers, IR intensities, and Raman activities were calculated using DFT with the B3LYP/6-31G(d) basis set. nih.gov These theoretical calculations, when compared with experimental NIR FT-Raman and infrared spectra, provide a robust assignment of the observed bands. nih.gov Similar computational and experimental approaches can be applied to this compound to elucidate its specific vibrational signature.

Table 1: Representative Vibrational Modes and Their Assignments for Similar Aromatic Ketones and Ethers

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1680 | C=O stretch | Characteristic stretching vibration of the ketone carbonyl group. |

| ~1600, ~1500 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250 | C-O-C stretch | Asymmetric stretching of the ether linkage. |

| ~1050 | C-O-C stretch | Symmetric stretching of the ether linkage. |

| ~1100 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond on the phenoxy ring. |

| ~830 | C-H out-of-plane bend | Bending vibration of C-H bonds on the para-substituted aromatic rings. |

Note: The exact wavenumbers for this compound would require specific experimental data.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. mdpi.com This enhancement allows for the detection of analytes at very low concentrations, making it a valuable tool for trace analysis in various research fields. mdpi.comuwyo.edu

The enhancement factor in SERS can be substantial, often on the order of 10⁵ or greater. frontiersin.org For the analysis of this compound, SERS could be employed to detect minute quantities of the compound in complex matrices. The process involves depositing the analyte onto a SERS-active substrate, which can be fabricated in various ways, including the self-assembly of metal nanoparticles. frontiersin.org The resulting SERS spectrum would provide a vibrational fingerprint of the molecule, enabling its identification and quantification even at trace levels. mdpi.com This technique has been successfully applied to the detection of various organic molecules, including pesticides and neurotransmitters. mdpi.comnih.gov

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the precise molecular structure and packing of a compound in its crystalline state. mdpi.com By diffracting X-rays through a single crystal of this compound, a detailed three-dimensional electron density map can be generated, from which the atomic positions can be determined with high accuracy.

This analysis reveals crucial information about the molecule's conformation, including the dihedral angles between the aromatic rings. For instance, in the related compound 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, the angle between the least-squares planes of the two aromatic rings was found to be 71.31 (17)°. researchgate.net SCXRD also provides invaluable insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking interactions. nih.gov In the crystal structure of 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone, while no significant directional intermolecular interactions were observed, the molecule was found to be nearly planar. nih.govresearchgate.net Understanding these non-covalent interactions is essential for comprehending the solid-state properties of the material.

Table 2: Representative Crystallographic Data for a Related Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2653 (8) |

| b (Å) | 4.5541 (2) |

| c (Å) | 23.7336 (9) |

| β (°) | 129.135 (2) |

| V (ų) | 1279.80 (10) |

| Z | 4 |

Data for 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone. researchgate.net

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD that is used to analyze the crystalline nature of a bulk powder sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample.

PXRD is particularly useful for identifying the crystalline form of this compound and for assessing its purity. The positions and intensities of the diffraction peaks can be compared to a database or to a pattern calculated from single-crystal data to confirm the identity of the compound. For example, the PXRD pattern of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was indexed to an orthorhombic system with the space group P222₁. researchgate.net This technique is also invaluable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically more intense, arise from the excitation of electrons in the aromatic rings and the carbonyl group. The n→π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. masterorganicchemistry.com

The position of the absorption maximum (λmax) is influenced by the extent of conjugation in the molecule. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to a shift in the absorption to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.com The presence of the chlorophenoxy and methylphenyl groups will influence the electronic transitions and thus the λmax values for this compound. For comparison, the λmax for acetophenone (B1666503) is around 240 nm (π→π) and 278 nm (n→π). nist.gov The specific photophysical properties, such as the molar absorptivity (ε), would need to be determined experimentally for this compound.

UV-Vis Absorption and Emission Spectra Analysis

The electronic absorption and emission spectra of a molecule provide valuable insights into its electronic structure and the transitions between different energy levels. For this compound, the UV-Vis absorption spectrum would be expected to arise from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group.

In a typical experimental analysis, the UV-Vis absorption spectrum would be recorded in a suitable solvent, and the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) would be determined. These parameters are characteristic of the compound under specific conditions.

The emission spectrum, typically fluorescence, is observed when a molecule returns from an excited electronic state to the ground state by emitting a photon. Not all molecules that absorb light are fluorescent. For a compound to be fluorescent, it must have a rigid structure and deactivation pathways (like internal conversion and intersystem crossing) should not dominate over radiative decay.

Should this compound exhibit fluorescence, its emission spectrum would be recorded by exciting the molecule at or near its absorption maximum. The resulting spectrum would show an emission maximum (λem) at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift.

Table 1: Hypothetical UV-Vis Absorption and Emission Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Emission λem (nm) | Stokes Shift (nm) |

| Methanol (B129727) | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available | Data not available | Data not available |

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a powerful tool to investigate the dynamics of a molecule in its excited state. By measuring parameters such as the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf), one can gain a deeper understanding of the processes that occur after the molecule absorbs light.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield close to 1 indicates a highly fluorescent compound, while a value close to 0 suggests that non-radiative processes are the dominant de-excitation pathways.

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can be affected by factors such as solvent polarity, temperature, and the presence of quenchers.

Time-resolved fluorescence spectroscopy could be employed to study the excited state dynamics of this compound. Such studies would provide information on the rates of radiative and non-radiative decay processes, offering a complete picture of the photophysical behavior of the molecule. The influence of the chloro and methyl substituents on the phenyl rings, as well as the ether linkage, on the excited state lifetime and quantum yield would be of particular interest.

Table 2: Hypothetical Fluorescence Dynamics Data for this compound

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Radiative Decay Rate (kr) (s-1) | Non-radiative Decay Rate (knr) (s-1) |

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenoxy 1 4 Methylphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These simulations provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it a powerful tool for studying the properties and reactivity of molecules like 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for determining a molecule's reactivity and kinetic stability.

A theoretical study would calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule is more prone to chemical reactions. The results of such an analysis are typically presented in a table.

Table 1: Hypothetical FMO Analysis Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the ether linkage, identifying them as sites for electrophilic interaction.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes, these functions pinpoint specific atoms that are most likely to participate in a reaction. A study on the title compound would calculate these values to predict which parts of the molecule, such as specific carbon or oxygen atoms, are the most reactive.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. While computationally more intensive than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, serving as a benchmark for other computational techniques. No ab initio studies for this specific compound were found.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. A primary application of TD-DFT is the prediction of a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculation identifies the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). This theoretical spectrum can then be compared with experimental data to validate the computational model and understand the electronic transitions responsible for the observed absorption bands.

Table 2: Hypothetical TD-DFT UV-Vis Prediction Data This table is for illustrative purposes only, as specific data is not available.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| Value not available | Value not available | e.g., HOMO -> LUMO |

| Value not available | Value not available | e.g., HOMO-1 -> LUMO |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations can provide detailed insights into its behavior at the atomic level, which is not always accessible through experimental techniques alone. These simulations involve solving Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes the evolution of atomic positions and velocities.

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. The compound this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations are an ideal tool for exploring this landscape by sampling a wide range of possible conformations and identifying the most energetically favorable ones.

The primary flexible regions in the molecule are the dihedral angles around the ether linkage and the ethanone (B97240) bridge. By simulating the molecule's dynamics, researchers can map the potential energy surface associated with the rotation of these bonds. This exploration helps in identifying stable conformers, transition states between them, and the energy barriers for conversion. researchgate.net Such simulations would typically be performed in a vacuum or with a solvent model to understand the intrinsic conformational preferences.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(para-tolyl)-C(carbonyl)-C(methylene)-O(ether) | Rotation around the carbonyl-methylene bond |

| τ2 | C(carbonyl)-C(methylene)-O(ether)-C(phenoxy) | Rotation around the methylene-ether oxygen bond |

| τ3 | C(methylene)-O(ether)-C(phenoxy)-C(phenoxy) | Rotation around the ether oxygen-phenoxy ring bond |

This table represents a theoretical framework for the conformational analysis of the target compound.

The results of such an analysis would reveal whether the molecule adopts a more extended or a folded conformation, which is crucial for understanding its interactions with other molecules.

The surrounding solvent environment can significantly influence the structure, dynamics, and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a realistic representation of its behavior in solution.

Studies on substituted acetophenones have shown that solvent polarity can affect reaction kinetics and, by extension, the stability of ground and transition states. asianpubs.org For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how solvation affects its conformational equilibrium. Polar solvents are expected to stabilize conformations with larger dipole moments, while nonpolar solvents would favor more compact structures to minimize the exposed polar surface area. The rate of conformational changes can also be affected by solvent viscosity and specific solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen. This indicates that a change in solvent can lead to a bathochromic (red) or hypsochromic (blue) shift in the molecule's absorption spectrum, reflecting the differential stabilization of the ground and excited states. researchgate.net

Table 2: Expected Influence of Solvent Polarity on the Properties of this compound

| Solvent Type | Expected Effect on Conformation | Expected Effect on Dynamics |

| Polar (e.g., Water) | Stabilization of conformers with larger dipole moments. | Slower conformational transitions due to strong solute-solvent interactions. |

| Nonpolar (e.g., Hexane) | Preference for more compact, folded conformers. | Faster conformational dynamics due to weaker intermolecular forces. |

| Aprotic (e.g., DMSO) | Intermediate effects, depending on the solvent's dielectric constant. | Dynamics influenced by solvent viscosity and dipolar interactions. |

This table outlines general theoretical expectations for solvation effects based on principles of physical organic chemistry.

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements of a molecule from its chemical diagram alone. acs.orgnih.gov This is particularly important in materials science and pharmaceuticals, where different crystal forms, or polymorphs, can have different physical properties. For organic molecules, the energy differences between polymorphs are often small, making CSP a computationally intensive challenge. nih.gov

Table 3: Plausible Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Potential Participating Groups |

| C-H···O Hydrogen Bonds | Aromatic C-H donors and carbonyl oxygen acceptor. |

| π–π Stacking | Face-to-face or offset stacking between the 4-methylphenyl and 4-chlorophenoxy rings. |

| C-H···π Interactions | Aromatic C-H donors and the π-system of an adjacent aromatic ring. |

| Halogen Bonding | Chlorine atom acting as an electrophilic cap interacting with a nucleophilic region of a neighboring molecule. |

This table is based on common interactions observed in the crystal structures of similar organic molecules.

Docking and Molecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. apeejay.edu In the context of this compound, docking can be used as a theoretical exercise to explore its potential binding modes within the active site of a model protein, focusing purely on the chemical interactions.

To investigate the theoretical binding modes of this compound, a model enzyme system can be employed. For instance, studies on similar ketone-containing compounds have used proteins like lipoxygenase or tyrosyl-tRNA synthetase as model targets to understand binding interactions. researchgate.netmdpi.com In such a study, the ligand would be placed into the binding pocket of the receptor, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose.

The resulting models would highlight the specific chemical interactions between the ligand and the amino acid residues of the model protein. For the title compound, one could expect the carbonyl oxygen to act as a hydrogen bond acceptor. The two aromatic rings could engage in hydrophobic and π–π stacking interactions with nonpolar and aromatic residues like phenylalanine, tyrosine, and tryptophan. The chlorine atom on the phenoxy ring could also participate in specific halogen bonding or hydrophobic interactions. These theoretical studies provide a detailed map of potential non-covalent interactions, which are fundamental to molecular recognition. researchgate.net

Table 4: Theoretical Interaction Profile of this compound with a Model Enzyme Pocket

| Ligand Moiety | Potential Interaction Type | Example Interacting Amino Acid Residue |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Histidine |

| 4-Methylphenyl Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine |

| 4-Chlorophenoxy Ring | Hydrophobic, Halogen Interaction | Alanine, Isoleucine, Methionine |

| Ether Oxygen | Weak Hydrogen Bond Acceptor | Backbone N-H groups |

This table presents a hypothetical binding mode analysis based on the chemical structure of the compound and general principles of ligand-protein interactions.

Pharmacophore modeling is a powerful, purely theoretical tool in computational chemistry used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific partner. nih.gov A pharmacophore model can be generated from the structure of this compound to serve as a template for designing new molecules with similar steric and electronic features. acs.org

The key pharmacophoric features of the title compound would include two aromatic rings, a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic features (the methyl and chloro substituents). mdpi.commdpi.com A 3D model can be constructed that defines the spatial relationships between these features. This model then acts as a query to suggest theoretical modifications to the molecular scaffold. For example, one could explore replacing the 4-methylphenyl group with other substituted aromatic rings or altering the linker between the two aryl systems. This process allows for the systematic exploration of chemical space for scaffold derivatization, guided by the initial pharmacophoric hypothesis, without any consideration of biological outcomes. nih.gov

Table 5: Key Pharmacophoric Features of this compound

| Feature | Description | Location in Molecule |

| Aromatic Ring (AR1) | Aromatic and hydrophobic center | 4-methylphenyl group |

| Aromatic Ring (AR2) | Aromatic and hydrophobic center | 4-chlorophenoxy group |

| Hydrogen Bond Acceptor (HBA) | Lewis basic site | Carbonyl oxygen atom |

| Hydrophobic Feature (HY1) | Nonpolar aliphatic group | Methyl group on the phenyl ring |

| Hydrophobic Feature (HY2) | Halogen substituent | Chlorine atom on the phenoxy ring |

This table defines the principal chemical features of the title compound for the purpose of theoretical pharmacophore modeling.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. researchgate.net These models establish a mathematical correlation between the molecular structure, represented by numerical descriptors, and a specific property of interest. For this compound, QSPR studies could offer valuable insights into its behavior in various analytical and physical systems, circumventing the need for extensive experimental measurements. The fundamental principle of QSPR lies in the idea that the structural features of a molecule dictate its macroscopic properties.

Prediction of Spectroscopic Parameters

While specific QSPR models for the direct prediction of spectroscopic parameters for this compound are not extensively documented in publicly available literature, the methodology remains a powerful tool for such investigations. Theoretical calculations, particularly Density Functional Theory (DFT), are often employed to compute various molecular properties that can be correlated with experimental spectroscopic data. nih.govmdpi.com

In a typical QSPR study for predicting spectroscopic parameters, a dataset of molecules with known experimental spectra (e.g., NMR chemical shifts, infrared absorption frequencies) would be used. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO energies, dipole moment).

A statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is then used to build a model that links the descriptors to the spectroscopic property. nih.gov For instance, a hypothetical QSPR model for predicting the 13C NMR chemical shift of the carbonyl carbon in this compound and related ketones might look like:

δC=O = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where:

δC=O is the predicted chemical shift.

βn are the regression coefficients.

Descriptors could include measures of the electronic environment around the carbonyl group, such as partial atomic charges or electrostatic potential values.

ε is the error term.

The predictive power of such a model would be evaluated through rigorous internal and external validation techniques.

Table 1: Hypothetical Descriptors for Spectroscopic QSPR Modeling

| Descriptor Type | Specific Descriptor Example | Relevance to Spectroscopy |

| Electronic | Partial charge on carbonyl carbon | Correlates with the local electronic environment, influencing NMR chemical shifts. |

| Quantum-Chemical | HOMO-LUMO energy gap | Relates to electronic transitions, which can be relevant for UV-Vis spectroscopy. |

| Steric | Molecular volume/surface area | Can influence molecular vibrations and thus impact IR and Raman spectra. |

| Topological | Wiener Index | Encodes information about molecular branching, which can subtly affect spectroscopic parameters. |

Correlation with Chromatographic Retention or Crystallization Tendencies

Quantitative Structure-Retention Relationship (QSRR) is a sub-discipline of QSPR that specifically focuses on predicting the retention behavior of molecules in chromatographic systems. researchgate.netnih.govchemrxiv.orgmtak.hu The retention of a compound like this compound in a chromatographic column is governed by the intermolecular interactions between the analyte and both the stationary and mobile phases. nih.gov

QSRR models aim to quantify these interactions using molecular descriptors. For instance, in reverse-phase liquid chromatography (RPLC), where a nonpolar stationary phase is used with a polar mobile phase, descriptors related to a molecule's hydrophobicity (like the octanol-water partition coefficient, logP) are often paramount. nih.gov

A QSRR model for predicting the retention factor (k) of this compound could be developed by analyzing a series of structurally related compounds. The resulting equation would allow for the prediction of retention times for new or uncharacterized compounds, which is highly valuable for method development and analyte identification. nih.govchemrxiv.org

Table 2: Potential Descriptors for a QSRR Model of this compound

| Descriptor | Predicted Influence on RPLC Retention | Rationale |

| logP | Increase | Higher lipophilicity leads to stronger interaction with the nonpolar stationary phase. |

| Polar Surface Area (PSA) | Decrease | Increased polarity leads to stronger interaction with the polar mobile phase, resulting in earlier elution. |

| Dipole Moment | Decrease | A higher dipole moment may indicate greater polarity, favoring the mobile phase. |

| Number of Aromatic Rings | Increase | Aromatic rings can engage in π-π interactions with certain stationary phases. |

Chemical Reactivity and Transformation Mechanisms of 2 4 Chlorophenoxy 1 4 Methylphenyl Ethanone

Nucleophilic and Electrophilic Reactions

The reactivity of 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone is characterized by the electrophilic nature of its carbonyl carbon and the nucleophilic character of its two aromatic rings.

The carbonyl group (C=O) is the most prominent site for nucleophilic attack due to the partial positive charge on the carbon atom. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Ketone Protection: In multi-step syntheses, the ketone group can be temporarily protected to prevent it from reacting with certain reagents. A common strategy is the formation of an acetal (B89532) or ketal by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This protecting group is stable under neutral or basic conditions and can be removed later by acid-catalyzed hydrolysis. stackexchange.com

Derivatization: The carbonyl group is a useful handle for the identification and characterization of the molecule. Derivatization involves reacting the ketone with specific reagents to form crystalline products with sharp melting points. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which yields a corresponding 2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.net This reaction is an addition-elimination (condensation) reaction. researchgate.net

| Reaction Type | Reagent(s) | Expected Product Class | Purpose |

|---|---|---|---|

| Protection | Ethylene glycol, Acid catalyst (e.g., H+) | Cyclic Ketal | Masks ketone reactivity |

| Derivatization | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Characterization/Identification |

| Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Carbon-carbon bond formation |

The compound possesses two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents.

4-Methylphenyl Ring: The methyl group (-CH₃) is an activating group and an ortho, para-director due to its electron-donating inductive effect. Since the para position is already substituted, incoming electrophiles will be directed primarily to the ortho positions (C3 and C5) relative to the methyl group. docbrown.info

4-Chlorophenoxy Ring: This ring has two substituents to consider: the ether oxygen (-O-) and the chlorine atom (-Cl). The ether oxygen is a strongly activating, ortho, para-directing group due to resonance. The chlorine atom is a deactivating but also ortho, para-directing group. In such cases, the strongly activating ether group's directing effect dominates. Therefore, electrophiles will preferentially substitute at the positions ortho to the ether linkage (C3' and C5').

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com The activated nature of both rings suggests these reactions would proceed under relatively mild conditions.

| Aromatic Ring | Directing Group(s) | Predicted Position(s) of Substitution |

|---|---|---|

| 4-Methylphenyl | -CH₃ (activating, ortho, para-directing) | C3 and C5 (ortho to methyl) |

| 4-Chlorophenoxy | -OR (strongly activating, ortho, para-directing) | C3' and C5' (ortho to ether) |

Nucleophilic aromatic substitution (SₙAr) on the chlorophenoxy ring is generally unfavorable. The chloro atom is attached to an sp²-hybridized carbon, and the electron-rich nature of the aromatic ring repels incoming nucleophiles. For SₙAr to occur readily, the ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the ether linkage is electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, substitution of the chloro atom would necessitate harsh reaction conditions, such as high temperatures and pressures, and is not a facile transformation.

Oxidation and Reduction Chemistry

The molecule offers distinct sites for oxidation and reduction, primarily centered around the ketone functional group and the aromatic rings.

The ketone's carbonyl group can be selectively reduced to a secondary alcohol, yielding 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanol. This is a common and high-yielding transformation. rsc.org Chemoselective reducing agents are employed to ensure that other functional groups, such as the aromatic rings and the chloro-substituent, remain unaffected.

Standard reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org NaBH₄ is a milder reagent and is often preferred for its selectivity and safer handling. researchgate.net The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

| Reagent | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanol | High for ketone vs. aromatic rings |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by H₂O quench | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanol | High for ketone vs. aromatic rings |

The molecule can undergo oxidation at several positions, depending on the reagents and conditions used.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl. The p-tolyl group has a greater migratory aptitude than the p-chlorophenoxymethyl group. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the p-tolyl ring, yielding 4-methylphenyl 2-(4-chlorophenoxy)acetate.

Aromatic Oxidation: The electron-rich aromatic rings, particularly the chlorophenoxy ring activated by the ether linkage, can be susceptible to oxidation under certain conditions. researchgate.net Strong oxidizing agents could potentially lead to hydroxylation of the aromatic rings, forming phenolic derivatives. The position of hydroxylation would follow the directing rules of electrophilic aromatic substitution.

Oxidative Cleavage: Under harsh oxidative conditions (e.g., hot, concentrated KMnO₄ or Na₂Cr₂O₇/H₂SO₄), the C-C bonds of the ethanone (B97240) backbone could be cleaved. This is a non-selective, degradative process that would likely break the molecule into smaller fragments, such as 4-methylbenzoic acid and derivatives of 4-chlorophenoxyacetic acid.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dinitrophenylhydrazine (DNPH) |

| 2,4-dinitrophenylhydrazone |

| 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanol |

| 4-methylphenyl 2-(4-chlorophenoxy)acetate |

| 4-methylbenzoic acid |

| 4-chlorophenoxyacetic acid |

| Ethylene glycol |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| meta-chloroperoxybenzoic acid (m-CPBA) |

Acid-Base Catalyzed Transformations

The presence of both a ketone and an ether functional group in this compound suggests susceptibility to transformations under both acidic and basic conditions.

Under acidic conditions, the ether linkage is prone to cleavage. wikipedia.orgmasterorganicchemistry.comnih.govmasterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the phenoxy group. Subsequently, a nucleophile present in the reaction medium can attack the α-carbon. The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediate. Given the secondary nature of the α-carbon, an S(_N)2 mechanism is generally expected, leading to the formation of 4-chlorophenol (B41353) and 2-halo-1-(4-methylphenyl)ethanone if a hydrohalic acid is used.

In the presence of a strong base, the α-protons adjacent to the carbonyl group can be abstracted, forming an enolate. This enolate can then participate in various reactions. One notable transformation for analogous α-haloketones is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate to yield carboxylic acid derivatives. adichemistry.comorganic-chemistry.org While the phenoxy group is not a typical leaving group for a classic Favorskii rearrangement, under forcing basic conditions, intramolecular cyclization followed by rearrangement could potentially occur.